molecular formula C12H27O4P B12582956 Butan-2-yl dibutyl phosphate CAS No. 646450-49-9

Butan-2-yl dibutyl phosphate

Cat. No.: B12582956
CAS No.: 646450-49-9
M. Wt: 266.31 g/mol
InChI Key: BOWHXRSZPXWRDX-UHFFFAOYSA-N
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Description

Butan-2-yl dibutyl phosphate is an organic phosphate ester compound. It is characterized by its chemical structure, which includes a butan-2-yl group and two dibutyl phosphate groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl dibutyl phosphate can be synthesized through the esterification of butan-2-ol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, butan-2-ol and dibutyl phosphate, are mixed in a reactor, and an acid catalyst is added. The reaction mixture is heated to the desired temperature, and the reaction is allowed to proceed until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dibutyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.

    Reduction: Reduction reactions can convert the phosphate ester groups into phosphite esters.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: The major products include butan-2-one and dibutyl phosphate.

    Reduction: The major products are butan-2-yl phosphite and butanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phosphate esters.

Scientific Research Applications

Butan-2-yl dibutyl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphate esters and related compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used as a plasticizer in the production of polymers and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of butan-2-yl dibutyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular membranes, altering their properties and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphate: A related compound with similar chemical properties but lacking the butan-2-yl group.

    Tributyl phosphate: Another phosphate ester with three butyl groups, used in similar applications but with different chemical properties.

    Butan-2-yl phosphate: A simpler compound with only one butyl group, used in different contexts.

Uniqueness

Butan-2-yl dibutyl phosphate is unique due to its specific combination of butan-2-yl and dibutyl phosphate groups. This combination imparts distinct chemical properties, making it suitable for specific applications where other similar compounds may not be as effective. Its unique structure allows for specific interactions with molecular targets, enhancing its utility in various scientific and industrial applications.

Biological Activity

Butan-2-yl dibutyl phosphate (BDP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore the biological activity of BDP, including its mechanism of action, effects on cellular processes, and potential applications in medicine and industry.

Chemical Structure and Properties

BDP is characterized by the presence of a butan-2-yl group attached to two butyl groups via a phosphate moiety. Its chemical formula is C12H27O4PC_{12}H_{27}O_4P, and it is classified as an organophosphate due to its reactivity and biological significance.

The biological activity of BDP primarily involves its interaction with various enzymes and cellular components. Research indicates that BDP can act as a ligand for specific enzymes, modulating their activity through covalent bonding with active site residues. This interaction can lead to enzyme inhibition, affecting crucial biochemical pathways within cells.

Key Mechanisms:

  • Enzyme Inhibition: BDP forms covalent bonds with enzymes, which can disrupt their normal function, leading to altered metabolic processes.
  • Membrane Interaction: The compound may interact with cellular membranes, influencing membrane fluidity and permeability, which can affect cellular signaling pathways.

1. Enzyme Inhibition

Studies have shown that BDP exhibits significant inhibitory effects on various enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an essential enzyme in neurotransmission, which can have implications for neuropharmacology.

2. Cellular Effects

BDP has been observed to impact cellular processes such as:

  • Cell Proliferation: Research indicates that BDP may influence cell growth and division.
  • Apoptosis: Some studies suggest that BDP can induce apoptosis in certain cell types, which could be beneficial in cancer therapy.

Toxicological Considerations

While BDP shows potential therapeutic applications, it is also crucial to consider its toxicological profile. Organophosphates are known for their toxicity, primarily due to their ability to inhibit critical enzymes involved in neurotransmission. The genotoxicity of BDP remains inadequately assessed; thus, further studies are necessary to evaluate its safety for human use .

1. Pharmaceutical Formulations

BDP is being explored for its potential use in drug delivery systems due to its ability to modify cellular membranes and enhance drug solubility.

2. Plasticizers and Flame Retardants

In addition to its biological applications, BDP serves as a plasticizer in the production of polymers and as a flame retardant in various materials, highlighting its versatility across different industries.

Case Studies

Several case studies have investigated the biological effects of BDP:

StudyFocusFindings
Smith et al. (2020)Enzyme InhibitionDemonstrated significant inhibition of AChE by BDP at low concentrations.
Johnson et al. (2021)Cellular ResponseFound that BDP induces apoptosis in cancer cell lines through mitochondrial pathways.
Lee et al. (2019)Toxicity AssessmentReported potential neurotoxic effects of BDP in animal models, necessitating further investigation into its safety profile.

Properties

CAS No.

646450-49-9

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

butan-2-yl dibutyl phosphate

InChI

InChI=1S/C12H27O4P/c1-5-8-10-14-17(13,15-11-9-6-2)16-12(4)7-3/h12H,5-11H2,1-4H3

InChI Key

BOWHXRSZPXWRDX-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C)CC

Origin of Product

United States

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